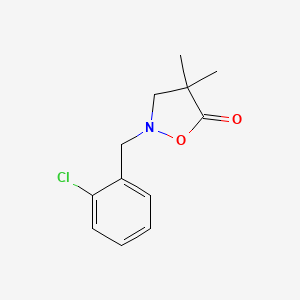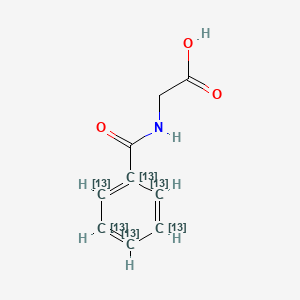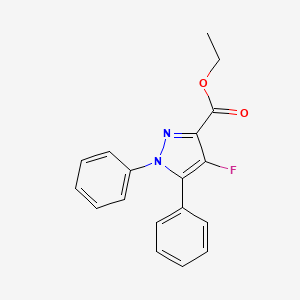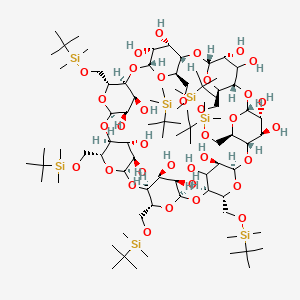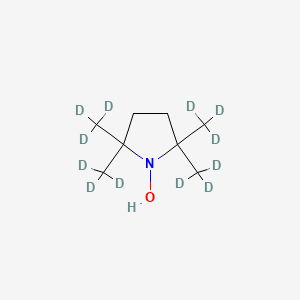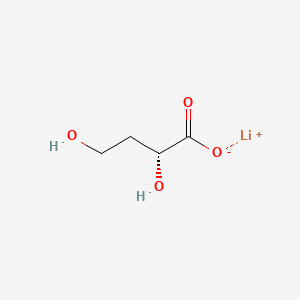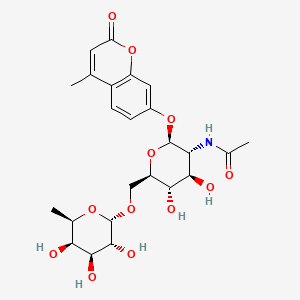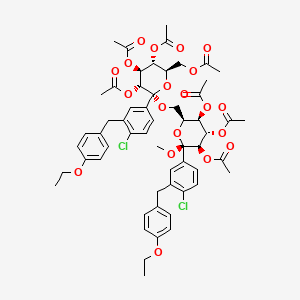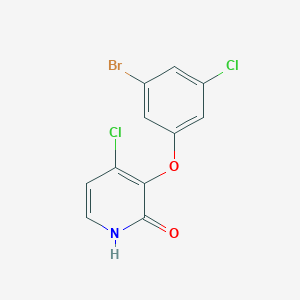
3-(3-Bromo-5-chlorophenoxy)-4-chloropyridin-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-bromo-5-chlorophenoxy)-4-chloro-1H-pyridin-2-one is a synthetic organic compound with a complex structure It contains a pyridinone core substituted with bromine, chlorine, and phenoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromo-5-chlorophenoxy)-4-chloro-1H-pyridin-2-one typically involves multiple steps. One common route includes:
Bromination: Starting with a suitable phenol derivative, bromination is carried out using bromine in the presence of a catalyst.
Chlorination: The brominated phenol is then chlorinated using a chlorinating agent such as thionyl chloride.
Coupling Reaction: The chlorinated phenol is coupled with a pyridinone derivative under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
3-(3-bromo-5-chlorophenoxy)-4-chloro-1H-pyridin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
科学的研究の応用
3-(3-bromo-5-chlorophenoxy)-4-chloro-1H-pyridin-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Biological Research: It is used in studies to understand its interactions with biological molecules and its potential as a biochemical tool.
作用機序
The mechanism of action of 3-(3-bromo-5-chlorophenoxy)-4-chloro-1H-pyridin-2-one involves its interaction with specific molecular targets. The bromine and chlorine atoms can form halogen bonds with biological molecules, influencing their activity. The phenoxy and pyridinone groups can interact with various enzymes and receptors, modulating their function.
類似化合物との比較
Similar Compounds
- 3-bromo-5-chlorophenol
- 4-chloro-3-(trifluoromethyl)phenol
- 3-(3-bromo-5-chlorophenoxy)-4-methylpyridin-2-amine
Uniqueness
3-(3-bromo-5-chlorophenoxy)-4-chloro-1H-pyridin-2-one is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms. This combination of substituents provides distinct chemical properties and reactivity compared to similar compounds.
特性
分子式 |
C11H6BrCl2NO2 |
|---|---|
分子量 |
334.98 g/mol |
IUPAC名 |
3-(3-bromo-5-chlorophenoxy)-4-chloro-1H-pyridin-2-one |
InChI |
InChI=1S/C11H6BrCl2NO2/c12-6-3-7(13)5-8(4-6)17-10-9(14)1-2-15-11(10)16/h1-5H,(H,15,16) |
InChIキー |
YNLOHEACLCNYPF-UHFFFAOYSA-N |
正規SMILES |
C1=CNC(=O)C(=C1Cl)OC2=CC(=CC(=C2)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl (1R,10S,11R,12S,13S)-11-acetyloxy-12-ethyl-4-[(12S,14R)-16-ethyl-12-methoxycarbonyl-10-aza-1-azoniatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-12-yl]-5-methoxy-8-methyl-20-oxa-8,16-diazahexacyclo[10.6.1.110,13.01,9.02,7.016,19]icosa-2,4,6,14-tetraene-10-carboxylate](/img/structure/B13844024.png)
![Benzyl 5-methyl-3-[[[5-methyl-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]hexanoyl]amino]methyl]hexanoate](/img/structure/B13844029.png)
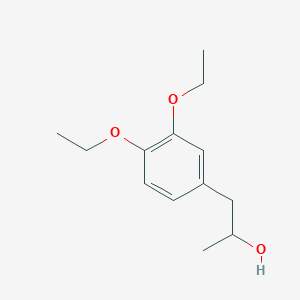
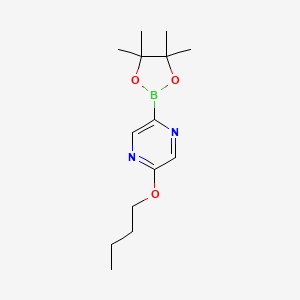
![3-Methoxythieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13844059.png)

